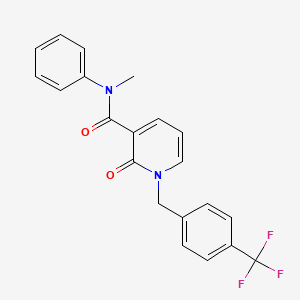

甲基-3-(6-(4-(4-氯苯基)哌嗪-1-基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains a piperazine ring. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . It’s found in a variety of drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

科学研究应用

合成与抗菌活性

该化合物的结构框架是合成具有潜在抗菌活性的各种衍生物的基础。例如,4-吡啶酮-3-羧酸类成员盐酸替马沙星的对映体的合成证明了该化合物在开发广谱抗菌剂中的效用。虽然对映体在体外抗菌活性方面没有观察到显着差异,但它们表现出相似的药理学特征(D. Chu 等,1991)。

衍生物的抗菌特性

对各种合成衍生物的抗菌筛选,例如 N-烟酰基-1-乙基-6-氟-1,4-二氢-7-哌嗪-1-基-4-氧代喹啉-3-羧酸酯,表明这些化合物对不同菌株表现出中度至显着的抗菌活性。这突出了该化合物在开发具有潜在临床应用的新型抗菌剂中的作用(P. C. Sharma & Sandeep Jain,2008)。

光稳定性和反应性

对相关喹诺酮化合物(例如环丙沙星)在水溶液中的光稳定性和反应性的研究,提供了对所研究化合物的化学行为的见解。这些研究对于了解该化合物在暴露于光照时的稳定性和功效至关重要,这对于开发稳定的药物制剂至关重要(M. Mella、E. Fasani 和 A. Albini,2001)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-oxohexanoic acid, followed by the addition of 4-(4-chlorophenyl)piperazine and methyl chloroformate. The resulting intermediate is then treated with sodium hydroxide to yield the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-oxohexanoic acid", "4-(4-chlorophenyl)piperazine", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Addition of 4-(4-chlorophenyl)piperazine to the amide intermediate in the presence of a coupling agent such as HBTU or DIC to form the corresponding piperazine intermediate.", "Step 3: Addition of methyl chloroformate to the piperazine intermediate in the presence of a base such as triethylamine or pyridine to form the final product intermediate.", "Step 4: Treatment of the final product intermediate with sodium hydroxide to yield the desired compound 'Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS 编号 |

896371-47-4 |

分子式 |

C26H29ClN4O5 |

分子量 |

512.99 |

IUPAC 名称 |

methyl 3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29ClN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |

InChI 键 |

UOALHHZGOQHHAZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)

![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)

![(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide](/img/structure/B2719800.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2719801.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)

![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)

![Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)